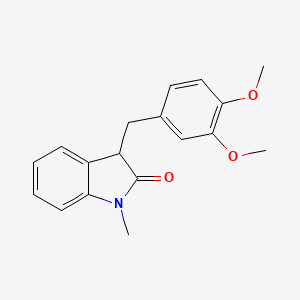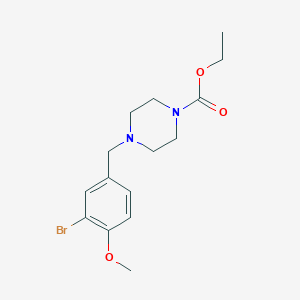
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth, as well as to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models, as well as to protect neurons from damage and promote their survival. Additionally, it has been shown to have antioxidant and anti-apoptotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its diverse range of potential applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties, among others. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new derivatives of this compound that may have improved properties and applications.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, resulting in the formation of the desired product.
Applications De Recherche Scientifique
3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-15-7-5-4-6-13(15)14(18(19)20)10-12-8-9-16(21-2)17(11-12)22-3/h4-9,11,14H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRKVRCRSUCKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-1-methyl-2,3-dihydro-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B6005145.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B6005152.png)
![N~1~-benzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005168.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6005171.png)
![4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6005179.png)
![6-(3-nitrophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6005184.png)
![N-{2-methyl-4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6005187.png)

![3-[1-(5-bromo-2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6005201.png)
![1-[2-methoxy-5-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6005206.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B6005209.png)
![7-(cyclobutylmethyl)-2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6005216.png)
![N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6005223.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)